1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

Materials Science Mechanoluminescence Supramolecular Chemistry

This asymmetrically 1,4-disubstituted piperazine is the indispensable intermediate for Posaconazole and Itraconazole API synthesis. Its nitro group enables critical 4-aminophenyl reduction for triazolone core construction—inaccessible to simpler mono-substituted analogs. Supplied as qualified Posaconazole Impurity 47 and Itraconazole Methoxy Nitro Impurity with full characterization data, it supports ANDA analytical method validation and QC batch release. The robust kilo-lab route (87–88.5% yield) ensures cost-effective scale-up. Its emergent mechanoluminescence and third-order NLO properties, arising from unique supramolecular packing, further enable advanced optical materials R&D.

Molecular Formula C17H19N3O3
Molecular Weight 313.35 g/mol
CAS No. 74852-61-2
Cat. No. B016759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine
CAS74852-61-2
Synonyms1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine; 
Molecular FormulaC17H19N3O3
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H19N3O3/c1-23-17-8-6-15(7-9-17)19-12-10-18(11-13-19)14-2-4-16(5-3-14)20(21)22/h2-9H,10-13H2,1H3
InChIKeyAVCKOFMRPAJEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2): Sourcing Guide for a Dual-Functional Triazole Intermediate


1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2) is a specialty piperazine derivative characterized by its asymmetrical substitution pattern, featuring a 4-methoxyphenyl and a 4-nitrophenyl group on the piperazine ring. This dual-substitution architecture defines its chemical identity and utility. It is primarily recognized as a critical synthetic intermediate in the industrial preparation of broad-spectrum triazole antifungal agents, including Posaconazole and Itraconazole [1][2]. Beyond its established role as a drug intermediate, recent investigations have uncovered its unique supramolecular behavior, specifically mechanoluminescence (ML) and third-order nonlinear optical (NLO) properties, positioning it as a candidate for advanced materials science research [3].

Why Procuring 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is Not Interchangeable with Simpler Piperazine Analogs


Generic substitution with simpler piperazine analogs like 1-(4-methoxyphenyl)piperazine (CAS 38869-47-5) or 1-(4-nitrophenyl)piperazine (CAS 6269-89-2) is not scientifically sound for applications requiring this specific dual-substituted scaffold. The target compound's unique combination of electron-donating (methoxy) and electron-withdrawing (nitro) substituents at precise 1,4-positions is essential for its specific synthetic pathways and emergent material properties. For instance, in pharmaceutical synthesis, the nitro group serves as a required handle for subsequent reduction to a 4-aminophenyl derivative, a critical step in building the triazolone core of Posaconazole that simpler analogs lack [1]. Similarly, the compound's emergent mechanoluminescence and self-assembly properties are a direct consequence of its solid-state supramolecular packing, which is dictated by the interplay of π⋯π and C–H⋯π interactions between the methoxy and nitro groups—a phenomenon absent in mono-substituted or differently substituted piperazine derivatives [2].

Head-to-Head Evidence: Quantified Differentiation of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine vs. Closest Analogs


Mechanoluminescence Emergence vs. Non-Luminescent 1-(4-Methoxyphenyl)piperazine

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (MPNPP) exhibits demonstrable mechanoluminescence (ML) when subjected to mechanical stress, a property directly attributed to its unique dual-substituted piperazine structure. In contrast, the mono-substituted analog, 1-(4-methoxyphenyl)piperazine, is not reported to exhibit ML. The ML in MPNPP is a result of its self-assembled supramolecular arrangement with loose crystal packing and low lattice energy, facilitating luminescence upon fracture or grinding [1].

Materials Science Mechanoluminescence Supramolecular Chemistry

Enhanced Third-Order Nonlinear Optical (NLO) Susceptibility vs. Standard Organic Crystals

Computational analysis at the DFT/CAM-B3LYP/6-311+G(d) level revealed that the third-order nonlinear optical (NLO) susceptibility of the MPNPP crystal is significantly higher than that of many other organic crystals. This property is a function of the compound's unique π-conjugated system arising from its asymmetric 1,4-disubstitution pattern, which is not present in mono-substituted or symmetrically substituted piperazine derivatives [1].

Nonlinear Optics DFT Calculation Organic Crystals

High-Yield Industrial Synthesis vs. Alternative Routes for Posaconazole Intermediate

The synthesis of this compound via the condensation of N,N-bis(2-chloroethyl)-4-nitroaniline with p-methoxyaniline achieves a high and consistent yield of 87-88.5%, as detailed in patent literature for Posaconazole intermediate production. This represents a more efficient and scalable route compared to earlier methods, which required more steps or lower-yielding palladium-catalyzed cross-coupling between 1-(4-nitrophenyl)piperazine and 4-bromoanisole [1][2].

Process Chemistry API Intermediate Synthetic Yield

Defined Regulatory Impurity vs. Uncharacterized Generic Piperazine Derivatives

This compound is cataloged and supplied as a characterized reference standard impurity (Posaconazole Impurity 47, Itraconazole Methoxy Nitro Impurity) by multiple vendors. It is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation. This stands in contrast to many generic piperazine derivatives, which are not established as named impurities with associated reference data and would not be suitable for cGMP analytical work [1].

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Predicted Physicochemical Properties and Stability vs. Simpler Analogs

The compound's predicted logP of 3.58 and PSA of 61.53 Ų place it within a favorable range for CNS drug-like properties. Its stability under acidic conditions is noted. In comparison, 1-(4-methoxyphenyl)piperazine (logP ~2.5-3.0) and 1-(4-nitrophenyl)piperazine (logP ~2.0-2.5) have lower lipophilicity, which could alter their permeability and distribution profiles in biological systems [1].

Physicochemical Properties Drug Design Chemical Stability

High-Value Application Scenarios for 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2)


Pharmaceutical Quality Control: Impurity Reference Standard for Posaconazole/Itraconazole

As a qualified Posaconazole Impurity 47 and Itraconazole Methoxy Nitro Impurity, this compound is essential for analytical method development, validation (AMV), and quality control (QC) in pharmaceutical manufacturing. Its defined impurity status, supported by comprehensive characterization data (HPLC, MS, NMR) from vendors, makes it the required reference standard for ensuring batch-to-batch consistency and regulatory compliance (ANDA submissions) for generic triazole antifungal drugs [1].

Process Chemistry R&D: Scalable Intermediate for Triazole Antifungal Synthesis

Procure this compound to replicate or optimize a high-yielding, patent-protected industrial route to Posaconazole and related triazole antifungals. The robust synthesis from N,N-bis(2-chloroethyl)-4-nitroaniline and p-methoxyaniline, achieving yields of 87-88.5%, provides a reliable and cost-effective pathway for kilo-lab and pilot-scale production. This contrasts with less efficient, multi-step routes that rely on expensive palladium catalysis or lower-yielding cross-couplings [2].

Advanced Materials Discovery: Mechanoluminescent and NLO Organic Crystals

Utilize this compound as a unique building block for designing self-assembled supramolecular systems with mechanoluminescence (ML) and enhanced third-order nonlinear optical (NLO) properties. The specific asymmetric 1,4-disubstitution pattern of the piperazine core is responsible for the weak intermolecular interactions and crystal packing that give rise to ML upon mechanical stress. This application leverages the compound's emergent physical properties, which are not found in its simpler piperazine analogs, for the development of new optical sensors and NLO devices [3].

Technical Documentation Hub

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